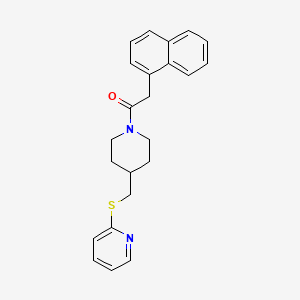
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine, also known as TCS-1102, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TCS-1102 is a piperazine derivative that has been synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves the inhibition of various signaling pathways that are involved in cell growth and survival. 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been demonstrated to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, analgesic effects in animal models of neuropathic pain, and inhibition of amyloid-beta aggregation in Alzheimer's disease. 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is its selectivity for specific signaling pathways, which may reduce the risk of off-target effects. Additionally, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to have low toxicity in animal models, which may make it a safer alternative to other compounds that are currently used in cancer treatment and pain management. One limitation of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine may involve exploring its potential therapeutic applications in other fields of medicine, such as autoimmune disorders and infectious diseases. Additionally, further studies may be needed to investigate the optimal dosing and administration of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine in different experimental settings. Finally, research may also focus on developing new formulations of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine that improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves a multi-step process that begins with the reaction of 5-chloro-2-methylphenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to form 1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine-2,5-dione. This intermediate compound is then treated with sodium borohydride to yield 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In cancer research, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been demonstrated to have analgesic effects in animal models of neuropathic pain. In neurological disorders, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-15(12)22-7-9-23(10-8-22)27(24,25)16-6-5-14(20)17(21)18(16)26-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNRBRDZNIAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

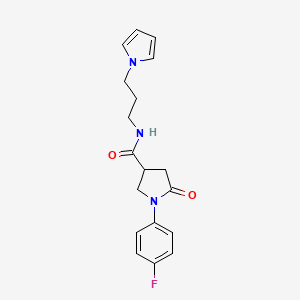
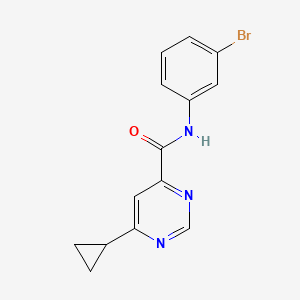
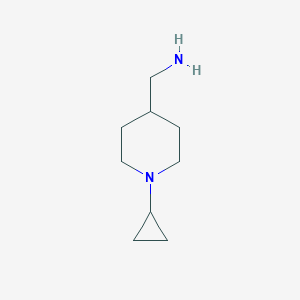

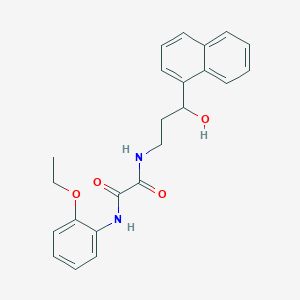
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)

![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)
